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Compound of Interest

Compound Name:
4-Ethyl-3-methoxyhexan-1-amine

hydrochloride

CAS No.: 1423025-49-3

Cat. No.: B1444158

Get Quote

Executive Summary
4-Ethyl-3-methoxyhexan-1-amine hydrochloride (CAS: 1423025-49-3) is a saturated,

acyclic amine salt characterized by two contiguous chiral centers at C3 and C4.[1][2][3][4]

Structural validation requires confirming the carbon backbone connectivity, the position of the

methoxy ether, and the branching ethyl group. This guide defines a self-validating analytical

workflow combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic

Resonance (NMR) to unambiguously assign the structure and assess diastereomeric purity.

Chemical Profile & Theoretical Data
Before experimental verification, the theoretical parameters must be established to set

acceptance criteria.
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Property Value Notes

IUPAC Name
4-Ethyl-3-methoxyhexan-1-

amine hydrochloride

Molecular Formula Salt form

Free Base Formula

Free Base MW 159.27 g/mol Monoisotopic Mass: 159.1623

Unsaturation (DBE) 0 Saturated acyclic chain

Chiral Centers 2 (C3, C4)
4 possible stereoisomers (2

pairs of enantiomers)

Analytical Workflow
The following directed acyclic graph (DAG) illustrates the sequential logic required to validate

the structure, moving from elemental composition to stereochemical assignment.
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Figure 1: Structural elucidation workflow ensuring rigorous validation of connectivity and

stereochemistry.

Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation to support the proposed

backbone.

Protocol
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Ionization: Electrospray Ionization (ESI) in Positive Mode.

Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation[1][3][5][6][7][8][9]
Molecular Ion: Expect a strong

peak at m/z 160.1701 (Calculated for

).

Fragmentation (MS/MS):

Loss of Ammonia:

(

).

Loss of Methanol:

(

).

Alpha-Cleavage: The most diagnostic fragment for amines is

-cleavage. However, in this saturated chain, cleavage adjacent to the ether oxygen is also
likely.

NMR Spectroscopy: The Core Elucidation
Objective: Unambiguously map the carbon skeleton. The challenge is distinguishing the 4-ethyl

position from potential isomers like 3-ethyl or 5-ethyl.

Predicted 1H NMR Data (500 MHz, DMSO-d6 or D2O)
Note: In DMSO-d6, the ammonium protons (

) will appear as a broad singlet around 8.0 ppm. In D2O, these exchange and disappear.
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Position Group
Shift (

ppm)
Multiplicity

Key
Correlations
(HMBC)

NH3+ Amine ~8.0 (broad) s -

H-1 2.80 - 2.95 m C2, C3

H-2 1.60 - 1.80 m C1, C3, C4

H-3 3.20 - 3.40 m C1, C2, C4, OMe

OMe 3.25 - 3.30 s C3 (Critical Link)

H-4 1.30 - 1.50 m
C2, C3, C5, C1'

(Ethyl)

H-5 1.20 - 1.40 m C4, C6

H-6 0.85 - 0.95 t C4, C5

Ethyl 1.20 / 0.85 m / t C3, C4

Connectivity Logic (2D NMR)
To prove the structure is 4-ethyl-3-methoxy and not an isomer, follow this logic trace:

Establish the Ether Position (HMBC):

The methoxy singlet (

ppm) will show a strong HMBC correlation to C3.

C3 must show COSY correlations to H-2 (which connects to the amine H-1) and H-4.

Validation: If the methoxy correlated to a carbon that only had one other proton neighbor,

the structure might be terminal. Here, C3 is a methine (CH), flanked by C2 and C4.

Establish the Branching Point (C4):

H-4 is the critical node. It is a methine proton.[5]
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In the COSY spectrum, H-4 must couple to:

H-3 (the ether methine).

H-5 (the methylene of the hexyl chain).[3]

H-1' of the Ethyl side chain.

Differentiation: If the ethyl group were at C3 (quaternary carbon), H-3 would vanish. If it

were at C5, H-4 would be a methylene (

).

Visualization of Connectivity
The following diagram maps the essential HMBC (Heteronuclear Multiple Bond Correlation)

signals required to confirm the backbone.
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Figure 2: HMBC and COSY correlation network. The correlation between the Methoxy protons

and C3, and the coupling between H3 and H4, are the definitive proofs of regiochemistry.

Stereochemical Analysis
The molecule possesses two chiral centers (C3 and C4), leading to two pairs of enantiomers

(diastereomers):

Syn-like: (3R, 4S) and (3S, 4R)

Anti-like: (3R, 4R) and (3S, 4S)

Diastereomer Differentiation
Synthetic samples often exist as a mixture of diastereomers unless stereoselective synthesis

was employed.

13C NMR Splitting: If both diastereomers are present, you will likely observe "doubling" of

the carbon signals, particularly for C3, C4, and the Methoxy carbon.

Coupling Constants (

):

Anti-isomer: Typically displays a larger coupling constant (

Hz) due to the trans-diaxial-like arrangement in the preferred conformer.

Syn-isomer: Typically displays a smaller coupling constant (

Hz).

NOESY: Strong NOE correlations between H-3 and the ethyl group protons suggest a

specific spatial proximity that can distinguish the configurations.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1444158/docs?utm_src=pdf-body-img#technical-guide-structural-elucidation-of-4-ethyl-3-methoxyhexan-1-amine-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444158?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons.

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd

Edition. Elsevier.[5] (Authoritative source for 2D NMR pulse sequences and interpretation).

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

John Wiley & Sons. (Methodology for connecting spin systems).[5]

BLD Pharm. (n.d.).[3][6] 4-Ethyl-3-methoxyhexan-1-amine hydrochloride Product Page.

Retrieved from (Verification of commercial availability and CAS 1423025-49-3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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